molecular formula C7H9Cl2N B1214214 3-Chloro-2-methylaniline Hydrochloride CAS No. 6259-40-1

3-Chloro-2-methylaniline Hydrochloride

Cat. No. B1214214
CAS RN: 6259-40-1
M. Wt: 178.06 g/mol
InChI Key: WCZGXAZCBNLQJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-Chloro-2-methylaniline Hydrochloride often involves intricate chemical reactions. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through a series of steps including acetylation, esterification, and ester interchange, starting from N-methylaniline and chloracetyl chloride, showcasing the complexity and precision required in synthesizing such chemical compounds (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds, such as 2-chloro-4-methylaniline, have been investigated using both experimental techniques like FT-IR and FT-Raman spectroscopy and theoretical methods such as density functional theory (DFT). These studies provide detailed insights into bond lengths, bond angles, and vibrational modes, which are crucial for understanding the physical and chemical properties of such molecules (Karabacak, Karagöz, & Kurt, 2009).

Chemical Reactions and Properties

The reactivity and potential chemical transformations of chloro-methylanilines have been explored through various studies. For example, the selective hydrodechlorination of polychloranilines, including compounds similar to 3-Chloro-2-methylaniline, demonstrates the possibility of accessing less chlorinated derivatives under specific conditions, highlighting the chemical versatility and reactivity of these compounds (Cordier, 1988).

Scientific Research Applications

Environmental Toxicology and Pollution Studies

Research into the environmental impact and toxicology of chemical compounds similar to 3-Chloro-2-methylaniline Hydrochloride, such as chlorpyrifos and triclosan, has been extensive. These studies focus on the occurrence, degradation, and potential toxic effects on aquatic organisms and human health. For example, Bedoux et al. (2012) review the occurrence, toxicity, and degradation of triclosan, a chlorinated compound used in various consumer products, highlighting its environmental persistence and potential for creating resistant bacterial strains (Bedoux et al., 2012).

Analytical Chemistry and Method Development

The development of analytical methods for chemical compounds, including those structurally related to 3-Chloro-2-methylaniline Hydrochloride, is crucial for environmental monitoring and research. Stegemann and Stalder (1967) presented an optimized procedure for hydroxyproline analysis, which could be adapted for related compounds, offering a faster, more sensitive, and reliable method for chemical analysis (Stegemann & Stalder, 1967).

Environmental Science and Chemical Degradation

Studies on the environmental fate, behavior, and degradation pathways of chlorinated compounds provide insights into reducing their environmental impact. The research by Ajwa et al. (2002) on alternative fumigants applied through drip irrigation systems exemplifies innovative approaches to minimizing the environmental and health risks associated with chemical pesticides, potentially relevant to compounds like 3-Chloro-2-methylaniline Hydrochloride (Ajwa et al., 2002).

Safety And Hazards

3-Chloro-2-methylaniline Hydrochloride is harmful if swallowed and can cause skin irritation and serious eye irritation . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

3-chloro-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-5-6(8)3-2-4-7(5)9;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZGXAZCBNLQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87-60-5 (Parent)
Record name Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID5064174
Record name Benzenamine, 3-chloro-2-methyl-, hydrochloride
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Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methylaniline Hydrochloride

CAS RN

6259-40-1
Record name Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1)
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Record name Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1)
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Record name Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1)
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Record name Benzenamine, 3-chloro-2-methyl-, hydrochloride
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Record name 3-chloro-o-toluidinium chloride
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